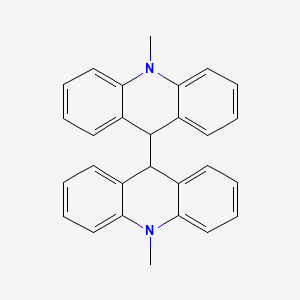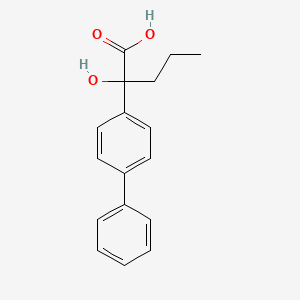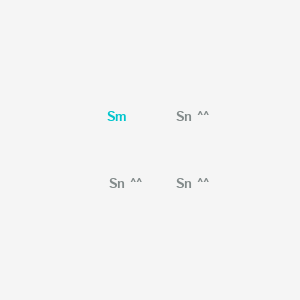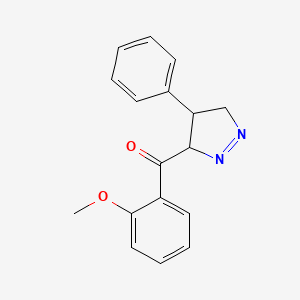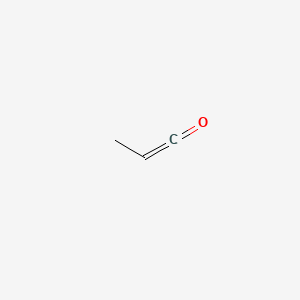
Methylketene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylketene, with the chemical formula CH₃CH=C=O, is a reactive organic compound belonging to the ketene family. It is characterized by the presence of a carbon-carbon double bond and a carbon-oxygen double bond. This compound is a colorless gas at room temperature and is known for its high reactivity, making it a valuable intermediate in various chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methylketene can be synthesized through the pyrolysis of acetic anhydride or diketene. The pyrolysis process involves heating these compounds to high temperatures, typically around 500-600°C, in the presence of a catalyst such as platinum or palladium . Another method involves the reaction of aldehydes with oxygen atoms, where the oxygen atom reacts with the acyl radical to generate this compound .
Industrial Production Methods: In industrial settings, this compound is often produced as a by-product during the oxidation of hydrocarbons. The process involves the reaction of hydrocarbons with oxygen, leading to the formation of various ketenes, including this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Methylketene undergoes several types of chemical reactions, including:
Oxidation: this compound reacts with oxygen atoms (O(3P)) to form various oxidation products.
Addition Reactions: It can react with hydroxyl radicals (OH) to form intermediate compounds such as CH₃CHOHCO and CH₃CHCOOH, which further dissociate to produce acetaldehyde (CH₃CHO) and carbon monoxide (CO).
Substitution Reactions: this compound can participate in substitution reactions with halogens and other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxygen atoms (O(3P)) and hydroxyl radicals (OH) are common reagents used in oxidation reactions involving this compound
Addition Reactions: Hydroxyl radicals (OH) are commonly used in addition reactions.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Methylketene has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of methylketene involves its high reactivity with various nucleophiles and electrophiles. In oxidation reactions, this compound reacts with oxygen atoms to form acyl radicals, which further react to produce oxidation products . In addition reactions, this compound reacts with hydroxyl radicals to form intermediate compounds that dissociate into acetaldehyde and carbon monoxide . The molecular targets and pathways involved in these reactions include the carbon-carbon double bond and the carbon-oxygen double bond in the this compound molecule .
Vergleich Mit ähnlichen Verbindungen
Ketene (CH₂=C=O): The simplest ketene, known for its high reactivity and use in organic synthesis.
Dimethylketene ((CH₃)₂C=C=O): A derivative of ketene with two methyl groups, used in various chemical reactions.
Diketene (C₄H₄O₂): A dimer of ketene, used as an intermediate in the synthesis of acetoacetate esters and other compounds.
Uniqueness of this compound: this compound is unique due to its specific reactivity and the presence of a methyl group, which influences its chemical behavior and makes it a valuable intermediate in various chemical processes .
Eigenschaften
CAS-Nummer |
6004-44-0 |
|---|---|
Molekularformel |
C3H4O |
Molekulargewicht |
56.06 g/mol |
InChI |
InChI=1S/C3H4O/c1-2-3-4/h2H,1H3 |
InChI-Schlüssel |
UYLUJGRCKKSWHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


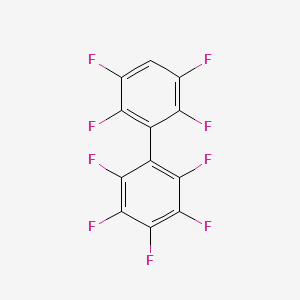
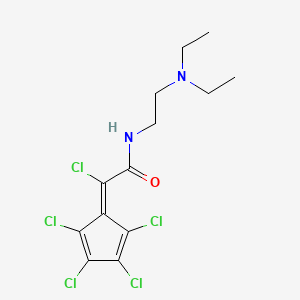

![6a-Methyl-6,6a-dihydro-1ah-indeno[1,2-b]oxirene](/img/structure/B14734459.png)
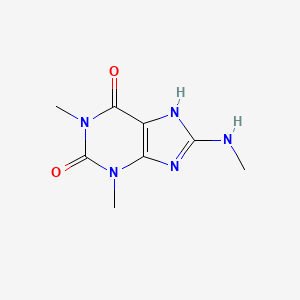
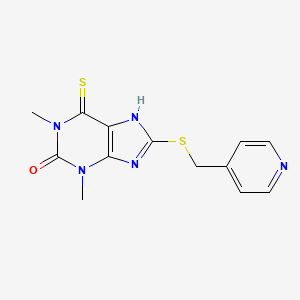
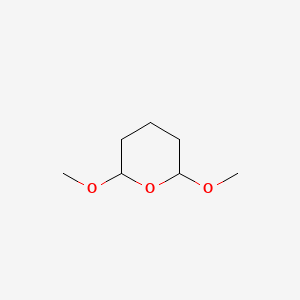
![1'H-Spiro[1,3-dioxolane-2,2'-phenanthrene]-5',8'-diol](/img/structure/B14734481.png)
